1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-
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Overview
Description
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- is a heterocyclic compound that features both benzimidazole and imidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both benzimidazole and imidazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds .
Scientific Research Applications
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A simpler compound with similar biological activities.
2-Phenylbenzimidazole: Another derivative with potential therapeutic applications.
4,5-Dimethylimidazole: A related compound with distinct chemical properties.
Uniqueness
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- is unique due to the presence of both benzimidazole and imidazole rings, which confer a combination of properties not found in simpler analogs. This dual-ring structure enhances its potential for diverse applications in various fields .
Properties
CAS No. |
824394-85-6 |
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Molecular Formula |
C18H16N4 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C18H16N4/c1-11-7-8-15-16(12(11)2)22-18(21-15)14-6-4-3-5-13(14)17-19-9-10-20-17/h3-10H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
RDIVJSOADMBTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C3=CC=CC=C3C4=NC=CN4)C |
Origin of Product |
United States |
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